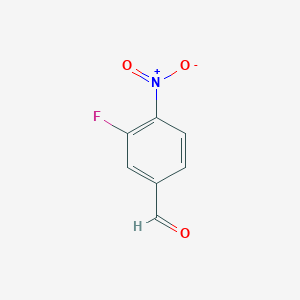

3-Fluoro-4-nitrobenzaldehyde

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-fluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUIGISQVCIQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396716 | |

| Record name | 3-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160538-51-2 | |

| Record name | 3-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Nitrobenzaldehyde and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Established methods for the synthesis of 3-Fluoro-4-nitrobenzaldehyde and its analogues primarily involve nucleophilic aromatic substitution, oxidation of corresponding toluenes, and adaptations of classic named reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized aromatic compounds, including derivatives of this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for the stabilization of this intermediate and, consequently, for the reaction to occur.

In the context of synthesizing derivatives of this compound, a common strategy involves the substitution of a halogen atom on a precursor molecule. For instance, in compounds like 1,2-difluoro-4-nitrobenzene, the fluorine atom positioned ortho to the nitro group is highly activated towards nucleophilic attack. This regioselectivity is dictated by the superior ability of the ortho-nitro group to stabilize the negative charge of the Meisenheimer complex through resonance.

A plausible synthetic route to aryl ether derivatives of this compound could start from 1,2-difluoro-4-nitrobenzene. The reaction with a selected alkoxide would preferentially displace the fluorine at the 2-position, yielding a 2-alkoxy-1-fluoro-4-nitrobenzene derivative. The remaining fluorine atom can then be subjected to further functionalization if required.

| Starting Material | Nucleophile | Product | Key Feature |

| 1,2-Difluoro-4-nitrobenzene | Alkoxide (e.g., NaOR) | 2-Alkoxy-1-fluoro-4-nitrobenzene | Regioselective substitution ortho to the nitro group |

| 1-Chloro-2-fluoro-4-nitrobenzene | Amine (e.g., RNH2) | 2-(Alkylamino)-1-fluoro-4-nitrobenzene | Selective displacement of the more activated halogen |

Oxidative Approaches to Benzaldehyde (B42025) Synthesis

The oxidation of a methyl group on an aromatic ring to an aldehyde is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding toluene (B28343) derivative, 3-fluoro-4-nitrotoluene (B108573), serves as a readily available starting material.

A common and effective reagent for the oxidation of benzylic alcohols to aldehydes is activated manganese dioxide (MnO2). nih.govcommonorganicchemistry.commychemblog.com This method is particularly advantageous due to its mild reaction conditions and high selectivity, which prevents over-oxidation to the carboxylic acid. ajgreenchem.com The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO2 particles. mychemblog.com

The synthesis of this compound via this approach would typically involve a two-step process:

Benzylic Bromination: 3-Fluoro-4-nitrotoluene is first converted to 3-fluoro-4-nitrobenzyl bromide. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Oxidation: The resulting benzyl (B1604629) bromide is then oxidized to the aldehyde. While direct oxidation of the benzyl bromide is possible, it is often more efficient to first convert it to the corresponding benzyl alcohol, which is then oxidized using MnO2.

| Substrate | Reagent | Product | Reaction Type |

| 3-Fluoro-4-nitrotoluene | N-Bromosuccinimide (NBS), Initiator | 3-Fluoro-4-nitrobenzyl bromide | Radical Halogenation |

| 3-Fluoro-4-nitrobenzyl alcohol | Activated Manganese Dioxide (MnO2) | This compound | Oxidation |

Sommelet Reaction Analogues in Fluorinated Aldehyde Synthesis

The Sommelet reaction provides a classic method for the conversion of benzyl halides to the corresponding aldehydes. wikipedia.orgresearchgate.netorganicreactions.orgresearcher.lifesynarchive.comsciencemadness.org The reaction involves the treatment of a benzyl halide with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed, typically under acidic conditions, to yield the aldehyde. wikipedia.orgresearchgate.net

This methodology can be applied to the synthesis of this compound, starting from 3-fluoro-4-nitrobenzyl bromide. The key steps of the reaction are:

Formation of the Hexaminium Salt: 3-Fluoro-4-nitrobenzyl bromide reacts with hexamine to form the corresponding benzylhexaminium salt.

Hydrolysis: The hexaminium salt is then subjected to hydrolysis with water, which leads to the formation of the desired aldehyde.

The Sommelet reaction is particularly useful for substrates that are sensitive to strong oxidizing agents. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring does not typically interfere with the reaction.

| Starting Material | Reagents | Intermediate | Product |

| 3-Fluoro-4-nitrobenzyl bromide | 1. Hexamine; 2. H2O | 3-Fluoro-4-nitrobenzylhexaminium bromide | This compound |

Novel Approaches and Catalyst Systems in this compound Synthesis

Recent advances in catalysis and synthetic methodology offer new avenues for the efficient and selective synthesis of this compound and its derivatives.

Metal-Organic Framework (MOF) Catalysis in Related Aryl Ether Formations

Metal-Organic Frameworks (MOFs) have emerged as highly versatile heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. In the context of synthesizing aryl ether derivatives, which are structurally related to potential derivatives of this compound, MOFs have shown significant promise as catalysts for Ullmann-type coupling reactions. researchgate.netmdpi.comresearchgate.net

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically requiring a copper catalyst, a base, and high reaction temperatures. MOFs, particularly those containing copper nodes such as MOF-199, have been successfully employed as recyclable solid catalysts for this transformation. researchgate.net These MOF-based catalysts can facilitate the coupling of aryl halides with phenols under milder conditions than traditional homogeneous systems.

The catalytic cycle is believed to involve the coordination of the phenol (B47542) and the aryl halide to the copper centers within the MOF structure, followed by reductive elimination to form the diaryl ether product. The porous nature of the MOF allows for efficient diffusion of reactants and products, while the robust framework enables easy recovery and reuse of the catalyst.

| Catalyst | Reaction Type | Substrates | Key Advantage |

| MOF-199 (Copper-based) | Ullmann Condensation | Aryl iodide/bromide and Phenol | Recyclable heterogeneous catalyst, milder conditions |

| GO-Cu1.8S nanocomposite | Ullmann Etherification | Aryl halide and Phenol | Enhanced catalytic performance |

Regioselective Functionalization Techniques

The ability to control the position of functional groups on the aromatic ring is paramount in the synthesis of specific isomers like this compound. Regioselective functionalization techniques are therefore of critical importance.

A key step in one of the most efficient syntheses of the target molecule is the regioselective nitration of 3-fluorotoluene. guidechem.com The directing effects of the fluorine and methyl substituents on the aromatic ring guide the incoming nitro group. In this case, the nitration occurs predominantly at the position para to the fluorine and ortho to the methyl group, yielding 3-fluoro-4-nitrotoluene as the major product. guidechem.com This selectivity is a result of the interplay between the activating and directing effects of the existing substituents.

Another powerful method for regioselective functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the introduction of a substituent ortho or para to a nitro group by reacting a nitroaromatic compound with a carbanion bearing a leaving group. organic-chemistry.org This technique could be employed to introduce further functionality onto the 3-fluoro-4-nitroaromatic scaffold with high regiocontrol.

| Technique | Substrate | Reagent | Product | Principle |

| Electrophilic Nitration | 3-Fluorotoluene | HNO3/H2SO4 | 3-Fluoro-4-nitrotoluene | Ortho, para-directing effects of substituents |

| Vicarious Nucleophilic Substitution | Nitroaromatic compound | Carbanion with leaving group | Substituted nitroaromatic | Nucleophilic substitution of hydrogen ortho/para to the nitro group |

Radiosynthesis of Fluorinated Benzaldehydes (e.g., using Fluorine-18)

The synthesis of fluorinated benzaldehydes labeled with the positron-emitting radionuclide Fluorine-18 (¹⁸F) is a critical process for the development of radiotracers for Positron Emission Tomography (PET). researchgate.netfrontiersin.org The relatively short half-life of ¹⁸F (approximately 109.8 minutes) necessitates rapid and efficient radiolabeling methods. researchgate.net For aromatic compounds like benzaldehyde derivatives, the most common and effective method for introducing ¹⁸F is through nucleophilic aromatic substitution (SₙAr). frontiersin.orgnih.gov

The SₙAr mechanism involves the attack of the nucleophilic [¹⁸F]fluoride ion on an aromatic ring. nih.govharvard.edu This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. uchicago.edu The aldehyde (-CHO) and nitro (-NO₂) groups present in nitrobenzaldehydes are potent EWGs that activate the aromatic ring, making it susceptible to nucleophilic attack. uchicago.edu The general strategy involves replacing a leaving group, such as a nitro group, a halogen, or a quaternary ammonium salt (e.g., trimethylammonium), on a precursor molecule with [¹⁸F]fluoride. nih.govnih.gov

The production of no-carrier-added (n.c.a.) nucleophilic [¹⁸F]fluoride is typically achieved in a cyclotron by the ¹⁸O(p,n)¹⁸F nuclear reaction on enriched [¹⁸O]water. nih.govnih.gov The resulting aqueous [¹⁸F]fluoride is then processed to enhance its nucleophilicity, usually by azeotropic drying with acetonitrile (B52724) in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate. acs.org

The synthesis of specific isomers of [¹⁸F]fluorobenzaldehyde has been extensively studied. Ortho- and para-[¹⁸F]fluorobenzaldehydes can be prepared with high radiochemical yields via SₙAr reactions where nitro or trimethylammonium groups are displaced by [¹⁸F]fluoride. nih.govbenthamdirect.com For instance, 4-[¹⁸F]fluorobenzaldehyde has been successfully synthesized from precursors like 4-nitrobenzaldehyde (B150856) or 4-N,N,N-trimethylammoniumbenzaldehyde triflate. benthamdirect.comingentaconnect.com The strong activation provided by the para-aldehyde group facilitates the substitution reaction. nih.gov

Conversely, synthesizing meta-derivatives is more challenging because the meta-position is less activated by the aldehyde group. nih.gov Direct nucleophilic substitution on precursors like m-nitrobenzaldehyde results in very low yields. nih.gov To overcome this, more reactive precursors, such as diaryliodonium salts, have been employed, which are effective for introducing ¹⁸F into both electron-rich and electron-deficient aromatic rings. nih.govsemanticscholar.org

In the context of this compound, the radiosynthesis would aim to produce 3-[¹⁸F]fluoro-4-nitrobenzaldehyde. This would typically be achieved by starting with a precursor such as 3-X-4-nitrobenzaldehyde, where 'X' is an efficient leaving group. The position for substitution (C-3) is ortho to the powerfully electron-withdrawing nitro group and meta to the aldehyde group. The strong ortho-activation by the nitro group would make this position highly susceptible to nucleophilic attack by [¹⁸F]fluoride, allowing for an efficient radiolabeling reaction.

Detailed research findings on the synthesis of various [¹⁸F]fluorobenzaldehyde derivatives are summarized in the table below, showcasing different precursors, conditions, and yields.

| Target Compound | Precursor | Leaving Group | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|

| 4-[¹⁸F]Fluorobenzaldehyde | 4-Nitrobenzaldehyde | -NO₂ | K₂CO₃/K₂₂₂, DMSO, 160 °C, 15 min | 15-26% (isolated) | benthamdirect.comingentaconnect.com |

| 4-[¹⁸F]Fluorobenzaldehyde | 4-N,N,N-trimethylammoniumbenzaldehyde triflate | -N(CH₃)₃⁺ | K₂CO₃/K₂₂₂, DMSO, 110 °C, 20 min | 15-26% (isolated) | benthamdirect.comingentaconnect.com |

| meta-[¹⁸F]Fluorobenzaldehyde | Phenyl(3-formylphenyl)iodonium bromide | -I⁺-Ph | CsHCO₃, DMF, 110 °C, 5 min | ~80% (conversion) | nih.gov |

| 6-[¹⁸F]Fluoronicotinaldehyde | Quaternary ammonium triflate precursor | -N(CH₃)₃⁺ | ¹⁸F on Sep-Pak, Room Temperature | 85 ± 3% | snmjournals.org |

Chemical Reactivity and Transformation Mechanisms of 3 Fluoro 4 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-fluoro-4-nitrobenzaldehyde is significantly deactivated towards electrophilic aromatic substitution. This is due to the strong electron-withdrawing effects of both the nitro group (-NO₂) and the fluorine atom (-F) through resonance and inductive effects, respectively. organicchemistrytutor.comunizin.orglibretexts.org The aldehyde group (-CHO) is also a deactivating, meta-directing group. unizin.orglibretexts.org

The directing effects of the substituents are as follows:

Nitro group (-NO₂): Strongly deactivating and a meta-director. unizin.org

Aldehyde group (-CHO): Moderately deactivating and a meta-director. unizin.orglibretexts.org

Fluorine atom (-F): Weakly deactivating but an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (arenium ion). unizin.orglibretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NO₂ | 4 | Strongly Deactivating | Meta |

| -CHO | 1 | Moderately Deactivating | Meta |

| -F | 3 | Weakly Deactivating | Ortho, Para |

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde group in this compound is susceptible to nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the electronegativity of the oxygen atom. However, the presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the reactivity of the aldehyde. While these groups enhance the electrophilicity of the ring, their effect on the aldehyde's reactivity is more complex. In benzaldehyde (B42025), resonance reduces the polarity of the carbonyl group, making it less reactive than aliphatic aldehydes like propanal. ncert.nic.in Despite this, the aldehyde functionality remains a key site for transformations.

Aldehydes are generally more reactive in nucleophilic additions than ketones due to less steric hindrance and electronic factors. ncert.nic.in The aldehyde group of this compound can undergo a variety of such reactions, including the formation of cyanohydrins, acetals, and reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

Specific Reaction Mechanisms Involving Aryl Fluorine and Nitro Groups

The presence of both a fluorine atom and a nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to the fluorine atom, activates the ring for nucleophilic attack. nih.gov This activation is most pronounced at the positions ortho and para to the nitro group.

In this molecule, the fluorine atom at the 3-position is ortho to the nitro group, making it a prime site for displacement by a nucleophile. The reaction typically proceeds via a two-step mechanism involving a resonance-stabilized Meisenheimer complex. nih.gov

The rate of SNAr reactions with halogens as leaving groups often follows the order F > Cl > Br > I, which is counterintuitive to the trend in bond strength. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

The nitro group can also be a site of chemical transformation, most commonly reduction to an amino group. This transformation is a key step in the synthesis of many biologically active compounds.

Nitrenes are highly reactive nitrogen analogues of carbenes and are often formed as transient intermediates. wikipedia.org They can be generated from the thermolysis or photolysis of organic azides or from isocyanates. wikipedia.orgamazonaws.com Aryl nitrenes, in particular, can undergo complex reactions including ring expansion, ring opening, and C-H insertion. wikipedia.org

While direct nitrene insertion from the nitro group of this compound is not a standard reaction, related systems demonstrate the principles. The reduction of a nitroarene to an amine, followed by diazotization and substitution with an azide (B81097), would yield an aryl azide. Photolysis or thermolysis of this azide could then generate the corresponding nitrene. wikipedia.org

These nitrenes can exist in either a singlet or triplet state, which influences their reactivity. Singlet nitrenes typically undergo concerted C-H insertion with retention of stereochemistry, while triplet nitrenes react via a stepwise radical mechanism. wikipedia.org Transition metal catalysts are often employed to mediate nitrene insertion reactions, proceeding through metal-bound nitrene intermediates. wikipedia.orgnih.gov

Aldol (B89426) Condensation Reactions Involving this compound

This compound, lacking α-hydrogens, can act as the electrophilic partner in crossed or mixed aldol condensations. ncert.nic.in A particularly relevant variation is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

In a typical Claisen-Schmidt reaction, a base is used to deprotonate an enolizable ketone (like acetone) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone (an aldol adduct) readily dehydrates, especially with heating, to form a stable, conjugated α,β-unsaturated ketone, often known as a chalcone. jocpr.comlibretexts.orgsigmaaldrich.com

The reaction can proceed in two stages, with the initial aldol adduct being an intermediate that can sometimes be isolated. The final product is the result of a condensation reaction, where a molecule of water is eliminated. sigmaaldrich.commagritek.com

Table 2: Example of Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Acetone | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Schiff Base Formation and Related Condensation Reactions

This compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The mechanism proceeds through a carbinolamine intermediate. Subsequent protonation of the hydroxyl group allows for its elimination as water, and deprotonation of the nitrogen results in the stable imine product. youtube.com The formation of Schiff bases can be achieved under various conditions, including microwave irradiation and in the absence of solvents. organic-chemistry.orgresearchgate.net

Wittig Reactions with this compound Derivatives

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com this compound can serve as the carbonyl component in this reaction to produce stilbene (B7821643) derivatives and other alkenes. nih.gov

The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the final alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally produce E-alkenes, while non-stabilized ylides tend to yield Z-alkenes. organic-chemistry.org

Prins Fluorination Cyclizations in Analogous Systems

The Prins fluorination cyclization represents a significant method for the synthesis of fluorinated heterocyclic compounds. This reaction typically involves the electrophilic addition of an aldehyde to a homoallylic alcohol, facilitated by a Lewis acid, which also serves as the fluoride (B91410) source. While specific studies on the Prins fluorination cyclization of this compound are not extensively documented in publicly available literature, the reactivity of analogous systems, particularly those involving aromatic aldehydes with electron-wthdrawing substituents, provides valuable insights into its expected chemical behavior.

Research conducted on the Prins fluorination of various substituted benzaldehydes with but-3-en-1-ol, using boron trifluoride etherate (BF₃·OEt₂) as both a Lewis acid and a fluoride ion source, demonstrates the feasibility of this reaction for electron-deficient aromatic aldehydes. nih.gov The reaction proceeds through the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the alkene of the homoallylic alcohol. The resulting carbocation intermediate is then quenched by a fluoride ion originating from the BF₃·OEt₂ reagent, leading to the formation of a 4-fluorotetrahydropyran derivative. nih.gov

The electronic properties of the substituents on the aromatic ring of the benzaldehyde play a crucial role in the efficiency of the Prins fluorination cyclization. Studies have shown that aromatic aldehydes bearing electron-wthdrawing groups tend to undergo this reaction more efficiently. nih.gov For instance, the reaction of 4-nitrobenzaldehyde (B150856), a close structural and electronic analogue of this compound, with but-3-en-1-ol has been reported to proceed with good conversion. nih.gov This suggests that the electron-deficient nature of the carbonyl carbon in this compound, enhanced by the inductive and mesomeric effects of the nitro and fluoro groups, would likely facilitate the initial electrophilic addition step of the Prins cyclization.

The diastereoselectivity of the Prins fluorination cyclization can be influenced by reaction conditions such as temperature. While many of these reactions proceed with modest diastereoselectivity at room temperature, it has been observed that lowering the reaction temperature can improve the diastereomeric ratio in the oxa-Prins case. beilstein-journals.org

Detailed findings from the study of Prins fluorination with various benzaldehydes are presented in the interactive data table below. This data, derived from analogous systems, can be used to predict the potential outcomes of the reaction with this compound.

Interactive Data Table: Prins Fluorination of Substituted Benzaldehydes with But-3-en-1-ol nih.gov

| Aldehyde | Substituent | Conversion (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | H | 65 | 2.3:1 |

| 4-Fluorobenzaldehyde (B137897) | 4-F | 71 | 2.6:1 |

| 4-Chlorobenzaldehyde | 4-Cl | 73 | 2.5:1 |

| 4-Bromobenzaldehyde | 4-Br | 72 | 2.4:1 |

| 4-Nitrobenzaldehyde | 4-NO₂ | 73 | 1.9:1 |

| 3-Nitrobenzaldehyde | 3-NO₂ | 70 | 5.4:1 |

| 2-Nitrobenzaldehyde | 2-NO₂ | 68 | 3.6:1 |

| 4-Methoxybenzaldehyde | 4-OCH₃ | 10 | 1:1.2 |

| 4-Methylbenzaldehyde | 4-CH₃ | 15 | 1.3:1 |

| 2,4-Dichlorobenzaldehyde | 2,4-diCl | 70 | 2.1:1 |

The mechanism of the BF₃·OEt₂ mediated Prins fluorination cyclization is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The double bond of the homoallylic alcohol then attacks the activated carbonyl carbon, leading to the formation of an oxocarbenium ion intermediate. This intermediate subsequently undergoes cyclization, and the resulting secondary carbocation is trapped by a fluoride ion from the BF₃·OEt₂ complex to yield the final 4-fluorotetrahydropyran product. nih.gov The presence of strong electron-wthdrawing groups, such as the nitro group in 4-nitrobenzaldehyde, facilitates the initial nucleophilic attack and stabilizes the transition state, contributing to higher reaction conversions. nih.gov Given these established principles, it is highly probable that this compound would serve as a competent substrate in Prins fluorination cyclizations, yielding the corresponding fluorinated tetrahydropyran (B127337) derivative.

Derivatization and Structural Analogues of 3 Fluoro 4 Nitrobenzaldehyde

Synthesis of Biologically Active Cyclic Peptides and Peptidomimetics

3-Fluoro-4-nitrobenzaldehyde serves as a crucial starting material for the synthesis of specialized amino acids that are integral components of biologically active cyclic peptides. figshare.com Many of these peptides, such as the antibiotic vancomycin (B549263), feature amino acid residues interconnected by side-chain biaryl or aryl-alkyl ether linkages. The formation of these linkages can be achieved through nucleophilic aromatic substitution reactions, highlighting the importance of functionalized fluoronitro-substituted aromatic amino acids. figshare.com

| Precursor | Synthesized Amino Acid | Application |

| This compound | β-Hydroxy-β-(3-fluoro-4-nitrophenyl)alanine | Building block for biologically active cyclic peptides |

Formation of Fluoro- and Hydroxybenzaldehyde Derivatives

The chemical structure of this compound allows for its conversion into other valuable fluoro- and hydroxybenzaldehyde derivatives. These transformations often involve nucleophilic aromatic substitution of the nitro group or modification of the aldehyde functionality.

One common conversion is the synthesis of 3-fluoro-4-hydroxybenzaldehyde. While direct conversion from this compound is plausible, other synthetic routes are also employed, such as the reaction of 2-fluorophenol with chloroform in the presence of a strong base. prepchem.com Another method involves the demethylation of 3-fluoro-4-methoxybenzaldehyde using hydrobromic acid. chemicalbook.com These synthetic strategies yield versatile intermediates for the production of pharmaceuticals and other fine chemicals. ossila.comsigmaaldrich.com

The reactivity of the fluorine atom in fluorinated benzaldehydes can also be utilized. For instance, 4-fluorobenzaldehyde (B137897) can be synthesized through a halogen-exchange reaction from 4-chlorobenzaldehyde. wikipedia.org The fluorine substituent can influence the electronic properties and reactivity of the benzaldehyde (B42025), making it a useful synthon in organic chemistry. wikipedia.org

| Starting Material | Product | Reagents |

| 2-Fluorophenol | 3-Fluoro-4-hydroxybenzaldehyde | Chloroform, Sodium Hydroxide |

| 3-Fluoro-4-methoxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde | Hydrobromic Acid |

Hemiaminal Formation and Stability from Nitrobenzaldehyde Derivatives

Hemiaminals are typically unstable intermediates in the formation of imines from aldehydes and amines. However, the presence of strong electron-withdrawing groups on the benzaldehyde ring, such as a nitro group, can significantly stabilize the resulting hemiaminal. nih.gov

Research on the reaction between various nitrobenzaldehyde derivatives and 2-aminopyrimidine has demonstrated the formation of stable hemiaminals. nih.gov The molecular stability of these intermediates is attributed to the electron-withdrawing nature of the nitro group and the pyrimidine ring, which obviates the need for further stabilization through intramolecular interactions. nih.gov For instance, stable crystalline hemiaminals have been isolated from reactions involving 2-fluoro-4-nitrophenyl and 4-fluoro-3-nitrophenyl derivatives. nih.gov The fluoro substituent further enhances the electrophilicity of the carbonyl carbon, favoring hemiaminal formation.

| Nitrobenzaldehyde Derivative | Amine | Result |

| 2-Fluoro-4-nitrobenzaldehyde | 2-Aminopyrimidine | Stable crystalline hemiaminal |

| 4-Fluoro-3-nitrobenzaldehyde (B1361154) | 2-Aminopyrimidine | Stable non-crystalline hemiaminal |

| 5-Chloro-2-nitrobenzaldehyde | 2-Aminopyrimidine | Stable crystalline hemiaminal |

Design and Synthesis of Fluorescent Probes Utilizing this compound Scaffolds

The unique electronic properties conferred by the fluorine and nitro groups make this compound a suitable building block for the development of fluorescent probes. chemimpex.com These probes are valuable tools in biological imaging for the detection and visualization of specific analytes.

The design of "turn-on" fluorescent probes for aldehydes often involves the conversion of a non-fluorescent or weakly fluorescent molecule to a highly fluorescent one upon reaction with the target aldehyde. For example, rosamine-based sensors have been synthesized using 4-nitrobenzaldehyde (B150856) as a starting material. nih.gov The reaction of the probe with an aldehyde blocks a photoinduced electron transfer (PeT) process, leading to a significant increase in fluorescence. The strong electron-withdrawing nature of the 3-fluoro-4-nitrophenyl group can be exploited to modulate the photophysical properties of such probes, potentially leading to sensors with enhanced sensitivity and selectivity. chemimpex.comnih.gov

| Probe Design Strategy | Role of Nitrobenzaldehyde Scaffold | Detection Mechanism |

| Photoinduced Electron Transfer (PeT) Inhibition | Provides the aldehyde reactive site and influences electronic properties | Aldehyde reaction blocks PeT, "turning on" fluorescence |

Synthesis of Chalcones and Curcuminoid Analogues

This compound is a valuable precursor for the synthesis of chalcones and curcuminoid analogues, many of which exhibit significant biological activities. The primary synthetic route to these compounds is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone or a ketone. scispace.comresearchgate.netsapub.orgnih.gov

The presence of the fluoro and nitro groups on the benzaldehyde ring influences the reactivity and the properties of the resulting chalcones and curcuminoids. For instance, fluorinated curcuminoids have been synthesized and evaluated for their anticancer activities. cmu.ac.th The synthesis involves the condensation of a substituted benzaldehyde with pentane-2,4-dione in the presence of a base and a boron complexing agent. cmu.ac.thgoogle.com The resulting compounds, bearing the 3-fluoro-4-nitrophenyl moiety, can then be further modified to explore their therapeutic potential.

General Reaction for Chalcone Synthesis: Substituted Benzaldehyde + Acetophenone --(Base)--> Chalcone

General Reaction for Curcuminoid Synthesis: Substituted Benzaldehyde + Pentane-2,4-dione --(Base, Complexing Agent)--> Curcuminoid Analogue

A study on the cytotoxicity of aromatic substituted curcuminoids against human lung cancer cell lines demonstrated that a curcuminoid containing a 3-fluoro aromatic moiety showed improved anticancer activity compared to the parent curcumin. cmu.ac.th

| Benzaldehyde Derivative | Ketone | Product Class |

| 3-Fluorobenzaldehyde | Pentane-2,4-dione | Fluorinated Curcuminoid |

| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | Nitro-substituted Chalcone |

Development of Other Advanced Fluorinated Benzene (B151609) Derivatives

The reactivity of this compound makes it a versatile starting material for the synthesis of a wide range of advanced fluorinated benzene derivatives. These derivatives find applications in materials science, agrochemicals, and pharmaceuticals.

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of the fluorine atom by various nucleophiles. For example, studies on the related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be substituted by oxygen, sulfur, and nitrogen nucleophiles to afford novel disubstituted benzene derivatives. beilstein-journals.org Similar reactivity can be expected for this compound, enabling the synthesis of a diverse library of functionalized aromatic compounds. These reactions provide access to complex molecules with tailored electronic and physical properties for various advanced applications. beilstein-journals.org

Advanced Spectroscopic Characterization and Computational Studies of 3 Fluoro 4 Nitrobenzaldehyde

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 3-Fluoro-4-nitrobenzaldehyde, the FTIR spectrum is characterized by distinct peaks corresponding to the aldehyde, nitro, and fluoro substituents, as well as the benzene (B151609) ring.

Key vibrational modes observed in related nitrobenzaldehyde compounds include the asymmetric and symmetric stretching of the NO₂ group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. niscpr.res.in The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most intense bands in the spectrum, expected in the region of 1700-1720 cm⁻¹. researchgate.net The aldehydic C-H stretch is also characteristic, appearing as a weaker band around 2750-2850 cm⁻¹. researchgate.net Furthermore, the C-F stretching vibration is anticipated, and vibrations associated with the aromatic ring, such as C-H and C=C stretching, will be present. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound Functional Groups (Based on Analogous Compounds)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | Nitro (NO₂) | ~1530 |

| Symmetric Stretch | Nitro (NO₂) | ~1350 |

| Stretch | Carbonyl (C=O) | 1700 - 1720 |

| Stretch | Aldehydic C-H | 2750 - 2850 |

| Stretch | Aromatic C=C | 1450 - 1600 |

| Stretch | Carbon-Fluorine (C-F) | 1200 - 1300 |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. In studies of similar molecules like 2-nitro and 4-nitrobenzaldehydes, FT-Raman spectra have been recorded to provide a more complete vibrational analysis. niscpr.res.in

For this compound, the symmetric stretching of the nitro group would be expected to produce a strong Raman band. niscpr.res.in The aromatic ring vibrations also typically show strong intensity in the Raman spectrum. The combination of FTIR and FT-Raman data allows for a more definitive assignment of all fundamental vibrational modes, especially when supported by theoretical calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound would show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton is highly deshielded and appears far downfield, typically above 10 ppm. oxinst.comoxinst.com The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the benzene ring.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon of the aldehyde is characteristically found at the downfield end of the spectrum, often around 190 ppm. oxinst.comrsc.org The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the attached substituents.

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electron density around each carbon atom, which in turn relates to the molecule's reactivity. In this compound, the aldehyde (-CHO), nitro (-NO₂), and fluorine (-F) groups are all electron-withdrawing.

These groups decrease the electron density on the aromatic ring carbons, an effect known as deshielding, which causes their signals to shift to higher ppm values (downfield). oxinst.com The carbons directly attached to these electronegative groups (C1, C3, and C4) are significantly deshielded. This electron deficiency makes these and other positions on the ring (particularly those ortho and para to the nitro group) electrophilic. Consequently, these sites are predicted to be more susceptible to nucleophilic attack. The analysis of ¹³C NMR chemical shifts, therefore, provides direct insight into the electronic landscape of the molecule and helps predict its regiochemical reactivity in chemical transformations.

Table 2: Predicted ¹³C NMR Chemical Shifts and Reactivity Implications

| Carbon Position | Attached Group | Expected Electronic Effect | Predicted Chemical Shift Range (ppm) | Implied Reactivity |

|---|---|---|---|---|

| C1 | -CHO | Electron-withdrawing | 135 - 140 | Electrophilic site |

| C2 | -H | Influenced by adjacent groups | 120 - 130 | --- |

| C3 | -F | Strongly electron-withdrawing | 155 - 165 (with C-F coupling) | Electrophilic site |

| C4 | -NO₂ | Strongly electron-withdrawing | 145 - 155 | Electrophilic site |

| C5 | -H | Influenced by adjacent groups | 125 - 135 | --- |

| C6 | -H | Influenced by adjacent groups | 115 - 125 | --- |

| Aldehyde Carbon | C=O | Highly electron-deficient | 188 - 192 | Highly electrophilic |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is governed by the presence of several chromophores: the benzene ring, the carbonyl group (C=O), and the nitro group (NO₂).

Studies on isomeric nitrobenzaldehydes show that their spectra are typically characterized by multiple absorption bands. uni-muenchen.de These correspond to different types of electronic transitions:

n→π* transitions: These are typically weak absorptions occurring at longer wavelengths (around 350 nm). They involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro or aldehyde group) to an anti-bonding π* orbital. uni-muenchen.de

π→π* transitions: These are more intense absorptions that occur at shorter wavelengths. They involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The spectrum of this compound is expected to show a medium-intensity band around 300 nm, attributed to π→π* transitions within the aromatic system, and a much stronger absorption band around 250 nm, corresponding to π→π* transitions involving the nitro group conjugated with the benzene ring. uni-muenchen.de

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity.

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical computations, particularly those using Density Functional Theory (DFT), are essential for complementing and interpreting experimental spectroscopic data. niscpr.res.in Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to model the properties of such molecules. niscpr.res.inresearchgate.net

These theoretical calculations can provide:

Optimized Molecular Geometry: Predicting bond lengths and angles in the molecule's most stable conformation.

Vibrational Frequencies: Calculating the harmonic vibrational frequencies that correspond to the peaks observed in experimental FTIR and FT-Raman spectra. This allows for a definitive assignment of each spectral band to a specific molecular vibration. niscpr.res.innih.gov

NMR Chemical Shifts: Predicting ¹H and ¹³C chemical shifts, which can be compared with experimental data to confirm structural assignments. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectra. uni-muenchen.de

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic structure, reactivity, and charge transfer properties. niscpr.res.in

By comparing the theoretically calculated spectra with the experimental data, researchers can gain a deeper and more accurate understanding of the structural and electronic characteristics of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic properties of molecules. In a study involving g-C3N4 modification, DFT calculations were employed to understand the resulting electronic cloud density distribution and the separation of photo-generated charge carriers. nih.gov Such calculations are foundational for deriving the optimized geometry, molecular orbitals, and other key parameters of this compound.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved by optimizing the molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for understanding the orientation of the aldehyde (-CHO) and nitro (-NO₂) groups relative to the benzene ring. The planarity of the molecule and the rotational barriers of these substituent groups would be determined. This information is critical as the molecular conformation influences its electronic properties, reactivity, and interactions with other molecules.

| Parameter | Description | Predicted Value |

| C-C (ring) | Aromatic carbon-carbon bond lengths | ~1.39 Å |

| C-F | Carbon-Fluorine bond length | Data not available |

| C-N | Carbon-Nitro group bond length | Data not available |

| C-C (aldehyde) | Carbon-Aldehyde group bond length | Data not available |

| C=O | Carbonyl bond length | Data not available |

| ∠C-C-C | Benzene ring internal angles | ~120° |

| Dihedral Angles | Defines orientation of substituents | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

| Property | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs into antibonding orbitals, a phenomenon known as hyperconjugation. These interactions are key to understanding the molecule's stability and the electronic effects of its substituents. The analysis calculates the stabilization energies associated with these charge-transfer interactions, providing insight into intramolecular electronic communication. This method also provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the nitro and aldehyde groups.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly the aldehyde proton, and the carbon atoms of the aromatic ring attached to the electron-withdrawing groups would likely show positive potential.

The MEP map provides a visual guide to the molecule's reactivity, highlighting the sites for potential intermolecular interactions.

Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule in the gas phase. These computations are typically performed at a standard temperature (e.g., 298.15 K) and pressure (1 atm). Key parameters include the standard heat of formation (ΔHf°), entropy (S°), and heat capacity (Cv°). These values are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

| Parameter | Description | Predicted Value |

| Heat of Formation (ΔHf°) | Standard enthalpy change for molecule formation | Data not available |

| Entropy (S°) | Measure of molecular disorder | Data not available |

| Heat Capacity (Cv°) | Heat required to raise temperature at constant volume | Data not available |

Non-Linear Optical (NLO) Properties Derived from Quantum Chemistry

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with donor-acceptor systems that enhance intramolecular charge transfer, can exhibit large NLO responses.

The NLO properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β), can be calculated using quantum chemistry methods. The presence of the electron-withdrawing nitro and aldehyde groups and the fluoro atom on the benzene ring of this compound creates a push-pull electronic system that could potentially lead to significant NLO properties. Computational analysis would involve calculating the dipole moment, polarizability, and hyperpolarizability tensors to evaluate its potential as an NLO material. While some suppliers categorize the molecule under NLO materials, specific computational or experimental studies confirming these properties were not identified in the search results. ambeed.com

Computational Pharmacokinetics and Drug-likeness Prediction (ADMET) Studies

In silico analysis of the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and drug-likeness of this compound provides valuable insights into its potential as a pharmacologically active agent. These computational predictions are crucial in the early stages of drug discovery to assess the compound's viability and to guide further experimental studies.

Predicted pharmacokinetic data for this compound indicates favorable absorption and distribution properties. The compound is predicted to have high gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB) ambeed.com. The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

The drug-likeness of a compound is often evaluated using established rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range. The predicted properties of this compound are generally in compliance with these rules, suggesting its potential as an orally bioavailable drug candidate.

The following tables summarize the predicted ADMET and drug-likeness properties of this compound.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value | Source |

| Gastrointestinal (GI) absorption | High | ambeed.com |

| Blood-Brain Barrier (BBB) permeant | Yes | ambeed.com |

| P-glycoprotein substrate | No | ambeed.com |

| CYP1A2 inhibitor | No | ambeed.com |

| CYP2C19 inhibitor | No | ambeed.com |

| CYP2C9 inhibitor | No | ambeed.com |

| CYP2D6 inhibitor | No | ambeed.com |

| CYP3A4 inhibitor | No | ambeed.com |

Table 2: Predicted Drug-likeness and Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 169.11 g/mol | ambeed.com |

| LogP (Octanol-water partition coefficient) | 1.51 | ambeed.com |

| Hydrogen Bond Donors | 0 | ambeed.com |

| Hydrogen Bond Acceptors | 4 | ambeed.com |

| Molar Refractivity | 39.33 cm³ | ambeed.com |

| Topological Polar Surface Area (TPSA) | 62.89 Ų | ambeed.com |

| Lipinski's Rule of Five Violations | 0 | ambeed.com |

Molecular Docking Investigations with Biological Targets

As of the current literature survey, no specific molecular docking investigations have been reported for this compound against any biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

While this compound is a common building block in the synthesis of various heterocyclic compounds that have been subjected to molecular docking studies, the parent compound itself has not been the focus of such investigations in the reviewed literature. Therefore, there is no available data on its binding affinities, interaction patterns, or potential biological targets derived from molecular docking simulations. Further research in this area would be beneficial to elucidate the potential biological activities of this compound.

Applications and Emerging Research Areas of 3 Fluoro 4 Nitrobenzaldehyde

Medicinal Chemistry and Drug Discovery Initiatives

In the realm of pharmaceutical sciences, 3-Fluoro-4-nitrobenzaldehyde serves as a crucial starting material and intermediate for synthesizing complex molecules with potential therapeutic applications. Its structural features are highly advantageous for drug design, where the incorporation of a fluorine atom can enhance key properties such as metabolic stability and binding affinity of a drug candidate.

This compound has garnered considerable interest as a versatile synthetic intermediate for the construction of a wide array of organic molecules. nih.gov The compound's chemical architecture, featuring three distinct functional groups, allows for a variety of chemical transformations. The aldehyde group provides a reactive site for forming new carbon-carbon bonds and introducing different molecular fragments, while the nitro group can be readily reduced to an amine, a fundamental component of many biologically active compounds. nih.gov

The electron-withdrawing nature of both the nitro group and the fluorine atom activates the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the strategic introduction of various substituents, enabling the synthesis of complex pharmaceutical and agrochemical agents. nih.gov

A key area of research involving this compound is in the development of kinase inhibitors, a critical class of drugs, particularly in oncology. Kinases are enzymes that play a pivotal role in cell signaling and regulation, and their dysregulation is often implicated in diseases like cancer. This compound serves as a valuable starting material for the synthesis of various kinase inhibitor scaffolds.

Notably, it is used in the synthesis of precursors for benzothiophene-based PIM kinase inhibitors. The PIM family of serine/threonine kinases is frequently overexpressed in various cancers, making them an important therapeutic target. The unique substitution pattern of this compound is instrumental in constructing the complex heterocyclic systems that are characteristic of many potent and selective kinase inhibitors.

Table 1: Research Applications in Medicinal Chemistry

Area of Research Synthesized Compound Class Biological/Chemical Application Reference Oncology Kinase Inhibitor Scaffolds Inhibition of kinases such as PIM kinase Antiviral Research A₃- and A₂B-Nitrocorroles Activity against human cytomegalovirus (hCMV) Antitubercular Research 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides Activity against M. tuberculosis H₃₇Rv

While the complex structures of glycopeptide antibiotics like vancomycin (B549263) often require fluorinated and nitrated aromatic building blocks, specific published syntheses of vancomycin or its direct analogues explicitly starting from this compound are not prominently documented in available research. However, the synthesis of vancomycin analogues has been achieved using structurally related isomers and derivatives, such as 4-fluoro-3-nitrobenzaldehyde (B1361154) and 3-chloro-4-fluoro-5-nitrobenzaldehyde. nih.govnih.govThe established reactivity of this compound as a versatile intermediate in pharmaceutical chemistry suggests its potential as a precursor for constructing the complex amino acid subunits found in such potent antibiotics. nih.gov

Research into the anti-inflammatory properties of compounds derived directly from this compound is an emerging area. The general synthetic utility of this compound makes it a plausible precursor for molecules with anti-inflammatory potential. For instance, the reduction of the nitro group to an amine, followed by further functionalization, can lead to a variety of structures. While related compounds, such as hydrazone derivatives of 3-fluoro-4-hydroxybenzaldehyde, have shown potent inhibitory effects on macrophage migration—a key process in inflammation—direct studies tracing this activity back to this compound are not yet widely reported.

The investigation into cytoprotective agents derived from this compound is a developing field of study. The synthesis of caffeic acid phenylethyl amide (CAPA) derivatives, which exhibit cytoprotective activity against peroxides, has been achieved using the related compound 3-fluoro-4-hydroxybenzaldehyde. Given that the nitro group of this compound can be chemically transformed into a hydroxyl group, it represents a potential, albeit indirect, pathway to synthesizing compounds with cytoprotective properties.

Material Science and Advanced Functional Materials

Beyond its biomedical applications, this compound is a valuable component in the field of material science. The distinct electronic and photophysical properties imparted by the fluoro and nitro groups are harnessed in the creation of advanced functional materials. The compound is utilized in the formulation of specialized polymers and coatings, where its chemical stability and reactivity contribute to the final material's desired properties. nih.govFurthermore, its structure makes it a suitable building block for developing fluorescent probes. nih.govThese probes are essential tools in biological imaging, as their specific fluorescence characteristics can be used to visualize and study cellular processes in real-time. The vibrant color properties of the molecule also make it a useful intermediate in the production of various dyes and pigments. nih.gov

Table 2: Applications in Material ScienceFormulation of Polymers and Coatings

This compound serves as a valuable precursor in the synthesis of advanced polymers and coatings where chemical stability and specific functionalities are required. chemimpex.com The aldehyde group provides a reactive site for condensation reactions, most notably with amines to form Schiff bases (imines). This reaction is a cornerstone of polycondensation, allowing the integration of the fluoronitrobenzoyl moiety into polymer backbones.

The general reaction for the formation of a Schiff base polymer involves the condensation of a dicarbonyl compound (like a dialdehyde) with a diamine. While specific research detailing polymers derived exclusively from this compound is not widespread, the principle of its incorporation is well-established. For instance, it can be reacted with diamines to form poly(azomethine)s or Schiff base polymers. researchgate.net These polymers are known for their thermal stability and mechanical features. researchgate.net

The presence of the fluorine and nitro groups in the polymer side chain can significantly influence the final properties of the material, such as:

Thermal Stability: Aromatic structures and strong intermolecular interactions often lead to high thermal stability.

Solubility: The fluorine atom can enhance solubility in organic solvents.

Chemical Resistance: The stability of the fluorinated aromatic ring contributes to the material's resistance to chemical degradation.

The process of forming these polymers is typically a polycondensation reaction, as illustrated by the general synthesis of Schiff base polymers from various aldehydes and amines. researchgate.netnih.govijtsrd.commediresonline.orgijmcmed.org

Organic Electronics and Sensor Development

The distinct electronic characteristics of this compound make it a suitable candidate for the synthesis of molecules used in organic electronics, particularly as fluorescent probes and sensors. chemimpex.com The combination of an electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring creates a system capable of participating in photoinduced electron transfer processes, which is fundamental to fluorescence sensing.

Fluorescent sensors, or probes, are designed to signal the presence of a specific analyte through a change in their fluorescence properties (e.g., turning "on" or "off," or shifting in wavelength). The aldehyde group in this compound is a key functional handle for building such sensors. It can readily react with nucleophiles, such as amines or hydrazines, on a fluorophore backbone to form a sensor molecule. The interaction of the resulting molecule with an analyte can then trigger a detectable optical response.

For example, research on other nitrobenzaldehyde isomers has demonstrated their use in creating fluorescent sensors. In one approach, carbon dots functionalized with amino groups were used to detect nitrobenzaldehyde isomers via a Schiff base reaction that resulted in fluorescence quenching. rsc.org Another study showed that amino derivatives of fluorophores like boron dipyrromethene (BODIPY) could be used to create "turn-on" fluorescent sensors for aldehydes. ossila.com By analogy, this compound can serve as a precursor for Schiff base ligands or other derivatives that act as chemosensors. ossila.com

Table 1: Potential Applications in Sensor Development

| Application Area | Role of this compound | Sensing Mechanism Principle |

|---|---|---|

| Fluorescent Probes | Precursor for sensor molecule synthesis via aldehyde condensation. chemimpex.com | Modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) upon analyte binding. |

| Colorimetric Sensors | Building block for chromogenic compounds. | Change in the electronic structure upon reaction with an analyte, leading to a visible color change. |

| Materials for OLEDs | Potential building block for emissive or charge-transport materials. | Incorporation into larger conjugated systems used in Organic Light-Emitting Diode (OLED) layers. |

Supramolecular Chemistry and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. In fluorinated benzaldehydes, these interactions are critical for understanding crystal packing and designing new materials with tailored properties.

Hydrogen Bonding Networks in Fluorinated Benzaldehydes

While a specific crystal structure analysis for this compound is not available in the cited literature, the types of intermolecular interactions it can form can be inferred from studies of analogous molecules. The primary interactions expected are hydrogen bonds and other weak non-covalent contacts.

The molecule lacks classic hydrogen bond donors (like -OH or -NH), but the aldehyde C-H group can act as a weak donor. The potential hydrogen bond acceptors are the oxygen atoms of the aldehyde and nitro groups, and the fluorine atom. Research on other substituted benzaldehydes has shown that weak C-H···O hydrogen bonds involving the carbonyl group are common and play a significant role in forming supramolecular networks.

In a study of 3-Fluoro-4-hydroxybenzaldehyde, evidence of hydrogen bonding was observed, with a broad IR band near 3130 cm⁻¹ attributed to the O-H stretch, indicating its involvement in such interactions. researchgate.net The fluorine atom itself is a poor hydrogen bond acceptor when covalently bound to a carbon atom, but C-H···F interactions can occur, particularly when the involved carbon atom is acidic.

Charge Transfer Interactions in Molecular Systems

The molecular structure of this compound, featuring electron-donating and electron-withdrawing groups attached to a π-conjugated system, is characteristic of a "push-pull" chromophore. Such molecules are known to exhibit intramolecular charge transfer (ICT).

ICT is a process where photoexcitation causes a significant transfer of electron density from the electron-donating part of the molecule to the electron-accepting part. nih.gov In this compound:

Electron-Withdrawing Groups (Acceptors): The nitro group (-NO₂) and the aldehyde group (-CHO) are strong electron acceptors.

Electron-Donating Group (Donor): The fluorine atom (-F) is electronegative (inductive withdrawal) but can also act as a weak π-donor through its lone pairs (mesomeric effect).

Upon absorption of light, an electron can be promoted from a molecular orbital with significant character on the aromatic ring and fluorine atom to one centered more on the nitro and aldehyde groups. This creates an excited state with a much larger dipole moment than the ground state. This phenomenon is highly sensitive to the polarity of the surrounding environment, a property exploited in fluorescent probes. Studies on similar nitroaromatic push-pull chromophores have detailed the kinetics and structural changes associated with ICT states. nih.gov The competition between a locally excited state and a charge-transfer state often dictates the fluorescence properties of these molecules. nih.gov

Analytical Chemistry Methodologies

In analytical chemistry, the purity and identity of substances are paramount. This compound contributes to the accuracy and reliability of analytical methods primarily through its role as a reference material.

Development of Analytical Reagents and Reference Standards

This compound is commercially available as an analytical standard or chemical reagent with specified purity levels, often ≥95-97% as determined by Gas Chromatography (GC). sigmaaldrich.comsigmaaldrich.com In this capacity, it serves several critical functions:

Reference Standard: It can be used as a reference material in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and GC. A known standard is required for the identification (by comparing retention times) and quantification (by creating calibration curves) of the analyte in a sample.

Starting Material for Impurity Synthesis: In pharmaceutical development, potential process-related impurities must be identified and controlled. This compound can be used as a starting material to synthesize potential impurities or degradation products, which are then used to validate analytical methods capable of detecting them at very low levels.

Reagent in Method Development: The aldehyde group can be used to derivatize other molecules to make them more suitable for analysis (e.g., to enhance UV absorbance or fluorescence for detection).

The availability of this compound as a well-characterized reagent underpins the development of robust and validated analytical methods in various fields, from pharmaceutical quality control to environmental testing. chemimpex.com

Research in Dye and Pigment Production

This compound serves as a versatile precursor in the theoretical and experimental synthesis of various colorants, including azo dyes and high-performance pigments. Its utility stems from the reactive aldehyde functional group and the substituted aromatic ring, which can be chemically modified to create complex chromophoric systems.

Azo Dye Synthesis: Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants. nih.gov The general synthesis involves the diazotization of a primary aromatic amine to form a diazonium salt, which then couples with an electron-rich molecule like a phenol (B47542) or another aniline. nih.gov

While direct use of this compound is not extensively documented in commercial dye production, its chemical structure is highly relevant. The nitro group can be readily reduced to a primary amine, yielding 3-fluoro-4-aminobenzaldehyde. This resulting aromatic amine is a prime candidate for diazotization. Following the formation of the corresponding diazonium salt, it can be coupled with various aromatic compounds to produce a range of monoazo dyes. For instance, studies have demonstrated the synthesis of azo disperse dyes from the related compound 4-amino-3-nitrobenzaldehyde, which is diazotized and coupled with components like naphthols and phenols. iosrjournals.org The presence of the fluorine atom in the final dye structure, originating from the this compound precursor, could enhance properties such as lightfastness and thermal stability.

High-Performance Pigment Synthesis: The compound is also a potential building block for diketopyrrolopyrrole (DPP) pigments. DPP pigments are a class of high-performance colorants known for their brilliant colors, excellent stability, and strong light absorption. frontiersin.org The core synthesis of the DPP structure typically involves the condensation of a benzaldehyde (B42025) derivative with a succinate (B1194679) diester in the presence of a strong base. researchgate.netresearchgate.net The aromatic portion of the benzaldehyde is incorporated into the final pigment molecule.

By using this compound as the starting aldehyde, a DPP pigment with both fluoro and nitro substituents on the terminal phenyl rings could be synthesized. These electron-withdrawing groups are expected to significantly influence the electronic properties of the pigment, thereby affecting its color, absorption spectrum, and performance in applications like automotive paints, plastics, and electronic displays. frontiersin.org

Table of Compounds Mentioned in Section 6.5

| Compound Name | Role/Type |

| This compound | Precursor |

| Azo Dyes | Class of Colorant |

| 3-Fluoro-4-aminobenzaldehyde | Intermediate |

| Diazonium Salt | Reactive Intermediate |

| 4-Amino-3-nitrobenzaldehyde | Related Precursor iosrjournals.org |

| Diketopyrrolopyrrole (DPP) Pigments | Class of Colorant frontiersin.org |

| Benzaldehyde | General Precursor |

| Succinate Diester | Reagent |

Studies on Reactive Intermediates

The chemical structure of this compound makes it an excellent substrate for studying reactive intermediates, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. The molecule contains an aromatic ring that is "activated" towards nucleophilic attack due to the presence of a strong electron-withdrawing nitro group and the moderately electron-withdrawing fluorine atom.

The SNAr mechanism is a stepwise process involving addition followed by elimination. When a nucleophile attacks the carbon atom bearing the fluorine, the aromaticity of the ring is temporarily broken, forming a high-energy, anionic intermediate known as a Meisenheimer complex. mdpi.com This complex is a key reactive intermediate in the reaction pathway.

Formation of Meisenheimer Complex: The reaction proceeds as follows:

Addition Step: A nucleophile (Nu⁻) attacks the carbon atom attached to the fluorine atom. The electron density from the attack is delocalized onto the aromatic ring and stabilized by the electron-withdrawing nitro group.

Intermediate: This forms the resonance-stabilized Meisenheimer complex. The presence of the nitro group, particularly at the para position relative to the point of attack, is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion (F⁻), which is a good leaving group.

The specific structure of this compound allows researchers to investigate the kinetics and stability of the Meisenheimer intermediate. researchgate.net The fluorine atom serves as both an activating group (via its inductive effect) and the leaving group. This dual role, combined with the powerful stabilizing effect of the para-nitro group, facilitates the formation and study of this transient species under controlled laboratory conditions. nih.govsigmaaldrich.com

Future Perspectives and Challenges in 3 Fluoro 4 Nitrobenzaldehyde Research

Development of Sustainable and Greener Synthetic Routes

A significant challenge in the broader application of 3-Fluoro-4-nitrobenzaldehyde lies in its synthesis. Traditional methods often rely on harsh conditions or expensive starting materials, prompting a shift towards more sustainable and environmentally friendly alternatives. google.comgoogle.com For instance, established routes may involve the nitration of 4-fluorobenzaldehyde (B137897) or the halogen exchange reaction of 4-chloro-3-nitrobenzaldehyde (B100839) with an alkali metal fluoride (B91410) in a polar aprotic solvent at high temperatures. google.com While effective, these methods present challenges related to solvent waste and energy consumption.

Future research is increasingly focused on "green chemistry" principles to mitigate these issues. There is a growing incentive to develop new methodologies that move away from organic solvents and complex workup procedures. acs.org Promising areas of exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations under mild, aqueous conditions. While direct enzymatic synthesis of this compound is still an emerging area, the broader success of biocatalysis in producing complex organofluorine compounds suggests its potential applicability. acs.org

Electrosynthesis: Employing electrochemical methods to drive reactions, which can reduce the need for chemical oxidants or reductants and often proceed under milder conditions. The integration of electrosynthesis with biocatalysis has already been shown to be a viable one-pot strategy for producing chiral α-fluorinated carboxylic acids, showcasing a potential pathway for related aromatic aldehydes. acs.org

Flow Chemistry: Transitioning from batch to continuous flow processes can offer improved safety, efficiency, and scalability. Flow chemistry has been successfully combined with photocatalysis and biocatalysis for the synthesis of other fluorinated molecules, indicating a promising avenue for the production of this compound. acs.org

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional polar aprotic solvents like dimethylformamide (DMF) or sulpholane used in halogen exchange reactions. google.com

| Synthetic Strategy | Traditional Approach | Potential Greener Alternative | Anticipated Benefits |

| Halogen Exchange | Reaction of 4-chloro-3-nitrobenzaldehyde with KF in sulpholane at 180°C. google.com | Use of phase-transfer catalysts or alternative energy sources (e.g., microwave irradiation) to lower reaction temperatures and times. | Reduced energy consumption, potentially less solvent degradation. |

| Oxidation | Oxidation of o-nitrotoluene derivatives using stoichiometric heavy metal oxidants (e.g., chromium trioxide). orgsyn.org | Biocatalytic oxidation using enzymes like unspecific peroxygenases (UPOs) in aqueous media. acs.org | Avoidance of toxic heavy metals, milder reaction conditions, improved selectivity. |

| Nitration | Nitration of 4-fluorobenzaldehyde using mixed acids (sulfuric and nitric acid). google.com | Solid-acid catalyzed nitration or microreactor-based processes for better control and reduced waste. | Enhanced safety, reduced acid waste, higher process control. |

Exploration of Novel Biological Activities and Therapeutic Applications